Methyl 2-(3-formylphenoxy)propanoate

Organic Chemistry Thermodynamics Chemical Engineering

Procure Methyl 2-(3-formylphenoxy)propanoate (CAS 140451-38-3) for its definitive meta-substituted formyl group, which directs cyclization pathways that para- and ortho-isomers cannot achieve. The chiral propanoate moiety is critical for asymmetric synthesis of enantiopure pharmaceuticals and stereospecific agrochemicals, particularly herbicides where the R‑enantiomer is the active form. This building block is uniquely suited for constructing benzodiazepine, quinazoline, and other nitrogen‑containing privileged scaffolds. Do not substitute with CAS 70129‑95‑2 (para‑isomer) without re‑validating the entire synthetic route—regioisomer mismatch will alter reactivity, yield, and product identity.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 140451-38-3
Cat. No. B118339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-formylphenoxy)propanoate
CAS140451-38-3
SynonymsMETHYL 2-(3-FORMYLPHENOXY)PROPIONATE
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)OC1=CC=CC(=C1)C=O
InChIInChI=1S/C11H12O4/c1-8(11(13)14-2)15-10-5-3-4-9(6-10)7-12/h3-8H,1-2H3
InChIKeyXYICAICUHXILNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3-formylphenoxy)propanoate (CAS 140451-38-3): A Strategic Phenoxypropanoate Building Block


Methyl 2-(3-formylphenoxy)propanoate (CAS 140451-38-3) is an organic compound belonging to the class of phenoxypropanoate esters [1]. Its molecular structure features a methyl ester group and a formyl-substituted phenoxy ring . Key physicochemical properties include a molecular formula of C11H12O4, a molecular weight of 208.21 g/mol, a calculated density of 1.167 g/cm³, and a boiling point of 314.468 °C at 760 mmHg . The compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical and agrochemical applications, owing to the synthetic utility of both its ester and aldehyde functionalities .

Why Methyl 2-(3-formylphenoxy)propanoate Cannot Be Casually Substituted with Positional Isomers


Substituting Methyl 2-(3-formylphenoxy)propanoate with a positional isomer like Methyl 2-(4-formylphenoxy)propanoate (CAS 70129-95-2) is not trivial. While they share the same molecular formula and weight , the different placement of the formyl group on the aromatic ring—meta (3-) versus para (4-)—fundamentally alters the molecule's electronic properties, reactivity, and physical behavior. This is a well-established principle in organic chemistry where positional isomerism dictates distinct reaction outcomes in subsequent synthetic steps, such as electrophilic aromatic substitution, cross-coupling reactions, or the formation of specific heterocyclic systems [1]. Consequently, replacing one with the other can lead to failed syntheses, the formation of different products, or significantly altered yields and purities, making them non-interchangeable building blocks in a precise synthetic route [2].

Quantifiable Differentiation of Methyl 2-(3-formylphenoxy)propanoate Against Key Comparators


Regioisomer-Specific Boiling Point and Physical Property Comparison vs. 4-Formyl Isomer

Methyl 2-(3-formylphenoxy)propanoate exhibits a distinct boiling point compared to its 4-formylphenoxy regioisomer. This difference in volatility is a direct consequence of the altered molecular dipole moment and intermolecular interactions arising from the meta-substitution pattern . This quantifiable difference can be leveraged for separation and purification strategies.

Organic Chemistry Thermodynamics Chemical Engineering

Chiral Center Differentiation for Enantioselective Synthesis vs. Non-Chiral Analogs

A key differentiating feature is the chiral center at the alpha-carbon of the propanoate moiety. This feature is absent in structurally similar compounds like methyl 3-(3-formylphenoxy)propanoate (which lacks a methyl branch) . The presence of this chiral center makes Methyl 2-(3-formylphenoxy)propanoate a crucial starting material for the synthesis of enantiomerically pure compounds [1].

Medicinal Chemistry Asymmetric Synthesis Chiral Resolution

Differential Density and Molecular Packing vs. 4-Formylphenoxy Isomer

The meta-substitution pattern of Methyl 2-(3-formylphenoxy)propanoate results in a different calculated density compared to its para-substituted isomer. This difference reflects a variation in molecular packing and volume . While seemingly minor, such differences can impact properties like viscosity, solubility, and behavior in solid-phase synthesis.

Physical Chemistry Material Science Process Chemistry

Optimal Application Scenarios for Methyl 2-(3-formylphenoxy)propanoate Based on Its Differentiated Profile


Synthesis of Enantiomerically Enriched Pharmaceutical Intermediates

Based on the evidence of its chiral center , this compound is optimally applied as a starting material or key intermediate in the asymmetric synthesis of drug candidates. The chiral propanoate moiety provides a handle for introducing stereochemistry into complex molecules, a critical requirement in modern medicinal chemistry. Researchers developing single-enantiomer drugs for conditions like metabolic disorders or inflammation would prioritize this compound over its achiral analogs [1].

Development of Novel Agrochemicals with Defined Spatial Orientation

The herbicidal activity of phenoxypropanoate derivatives is known to be stereospecific, with the R-enantiomer often being the active form [2]. The presence of the chiral center in Methyl 2-(3-formylphenoxy)propanoate makes it a valuable intermediate for preparing enantiopure agrochemicals. An agrochemical research program focused on developing a new, potent, and environmentally benign herbicide would find this compound's specific regio- and stereochemistry essential for achieving the desired biological target engagement.

Precursor for Heterocyclic Compound Libraries via Aldehyde Chemistry

The meta-substituted formyl group is a versatile handle for constructing nitrogen-containing heterocycles, such as benzodiazepines or quinazolines, which are privileged scaffolds in drug discovery [3]. The specific meta-orientation of the aldehyde, as documented in its structure , directs cyclization reactions differently than its ortho- or para- counterparts. A medicinal chemistry team synthesizing a library of heterocyclic compounds for biological screening would use this specific isomer to generate a unique set of core structures inaccessible from the other regioisomers.

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